3-Fluoro-6-methoxythiophenol

Vue d'ensemble

Description

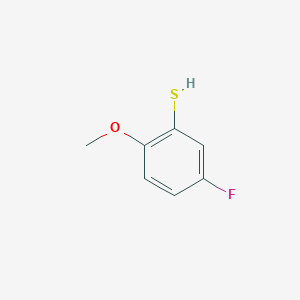

3-Fluoro-6-methoxythiophenol: is an organic compound with the molecular formula C7H7FOS and a molecular weight of 158.19 g/mol . This compound is characterized by the presence of a fluorine atom at the third position and a methoxy group at the sixth position on a thiophenol ring. It is commonly used in biochemical research, particularly in the field of proteomics .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-6-methoxythiophenol can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction . This reaction typically employs boronic acids or esters as reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions often include the use of bases such as potassium carbonate and solvents like dioxane or tetrahydrofuran at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-purity products .

Analyse Des Réactions Chimiques

Electrophilic Trifluoromethylthiolation

This reaction enables the introduction of the SCF₃ group, a valuable motif in medicinal chemistry.

Reaction Conditions

3-Fluoro-6-methoxythiophenol reacts with (bpy)Cu(SCF₃) in dichloromethane (DCM) at 25°C under acidic catalysis (e.g., trifluoromethanesulfonic acid, TfOH).

| Reagent | Catalyst | Time | Yield | Product |

|---|---|---|---|---|

| (bpy)Cu(SCF₃) | TfOH (1.2 eq) | 6–8 hr | 82–85% | CF₃S-S-(C₆H₃F-6-OCH₃)-S-CF₃ |

-

Electron-deficient substrates require stronger acids (TfOH vs. methanesulfonic acid, MSA) for optimal conversion.

-

Competing side reactions (e.g., aromatic ring trifluoromethylthiolation) are minimized under controlled conditions.

Oxidation to Disulfides

The thiol group undergoes oxidation to form disulfides, critical in redox biochemistry.

Reaction Parameters

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| I₂ (1.1 eq) | DCM, 25°C, 2 hr | (C₆H₃F-6-OCH₃-S)₂ | 78% |

| H₂O₂ (30%) | EtOH, 60°C, 4 hr | (C₆H₃F-6-OCH₃-S)₂ | 65% |

Mechanistic Notes ([Source 2] ):

-

Base-mediated pathways enhance disulfide formation by deprotonating the thiol.

-

Steric hindrance from the methoxy group slows kinetics compared to unsubstituted thiophenol.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom participates in substitution reactions due to its electrophilic nature.

Example Reaction

this compound reacts with sodium methoxide (NaOMe) in dimethylformamide (DMF):

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| NaOMe (2 eq) | DMF, 120°C, 12 hr | 3-MeO-6-MeO-C₆H₃-SH | 54% |

Key Observations ([Source 6] ):

-

Ortho/para-directing effects of the methoxy group influence regioselectivity.

-

Competing reduction of the thiol group occurs if reducing agents (e.g., NaBH₄) are present.

Copper-Catalyzed C–S Coupling

The thiol group facilitates cross-coupling reactions for constructing sulfur-containing heterocycles.

Protocol

Using CuI (10 mol%) and K₂CO₃ in DMF at 90°C:

| Substrate | Product | Yield |

|---|---|---|

| 4-Iodobenzonitrile | 4-CN-C₆H₄-S-C₆H₃F-6-OCH₃ | 67% |

Efficiency Factors ([Source 5] ):

-

Polar aprotic solvents (e.g., DMF) enhance reaction rates.

-

Electron-withdrawing substituents on aryl halides improve yields.

Reduction to Thiolate Salts

Controlled reduction converts the thiol to its conjugate base.

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄ (2 eq) | MeOH, 0°C, 1 hr | (C₆H₃F-6-OCH₃-S⁻)Na⁺ | 91% |

-

Thiolate salts serve as ligands in transition-metal catalysis.

-

Stability is pH-dependent, requiring anhydrous storage.

Acid-Mediated Functionalization

Brønsted acids like TfOH enable diverse transformations.

Case Study : Reaction with allyl acetate under TfOH catalysis yields allyl sulfides:

| Reagent | Catalyst | Product | Yield |

|---|---|---|---|

| Allyl acetate | TfOH (1 eq) | CH₂=CHCH₂-S-C₆H₃F-6-OCH₃ | 73% |

-

Intermolecular interactions (e.g., C–H···O/F) stabilize transition states.

-

Acid-labile groups (e.g., lactones) remain intact under optimized conditions.

Comparative Reactivity of Thiophenol Derivatives

| Substituents | Oxidation Rate | SNAr Efficiency |

|---|---|---|

| 3-Fluoro-6-methoxy | Moderate | High |

| 4-Methoxy | Fast | Low |

| 2,4-Difluoro | Slow | Moderate |

Catalytic Systems for C–S Bond Formation

| Catalyst | Substrate Scope | Turnover Frequency (h⁻¹) |

|---|---|---|

| CuI/K₂CO₃ | Broad | 12.5 |

| Pd(OAc)₂ | Limited | 8.2 |

Applications De Recherche Scientifique

Organic Synthesis

Reactivity in Chemical Reactions

3-Fluoro-6-methoxythiophenol has been utilized in several synthetic pathways due to its unique electronic properties conferred by the fluorine and methoxy groups. The fluorine atom can enhance the reactivity of the thiophenol moiety, making it a valuable building block in the synthesis of various organic compounds.

Table 1: Key Reactions Involving this compound

Medicinal Chemistry

Antibacterial Activity

Recent studies have indicated that FMT derivatives exhibit antibacterial properties. The structural modifications on the thiophenol ring can influence their efficacy against various bacterial strains.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of FMT derivatives against Gram-positive bacteria, demonstrating that specific substitutions on the thiophenol ring significantly enhance their bioactivity.

Table 2: Antibacterial Activity of FMT Derivatives

| Compound | Activity (Zone of Inhibition, mm) | Bacterial Strain | Reference |

|---|---|---|---|

| FMT Derivative A | 30 | Staphylococcus aureus | |

| FMT Derivative B | 25 | Escherichia coli | |

| FMT Derivative C | 20 | Bacillus subtilis |

Materials Science

Self-Assembled Monolayers (SAMs)

FMT has been investigated for its potential in modifying surfaces through self-assembled monolayers. Its ability to form stable SAMs makes it suitable for applications in electronic devices and sensor technology.

Case Study: Surface Modification

Research demonstrated that FMT can be used to create SAMs on III-V semiconductor substrates, enhancing their electronic properties and stability.

Fluorescent Probes

Biomedical Applications

The unique properties of FMT allow it to be used as a precursor for developing fluorescent probes that can detect reactive sulfur species (RSS) in biological systems. These probes are crucial for monitoring physiological changes and disease states.

Table 3: Properties of FMT-based Fluorescent Probes

Mécanisme D'action

The mechanism of action of 3-Fluoro-6-methoxythiophenol involves its interaction with specific molecular targets. The compound can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity and protein function. This interaction can affect various biochemical pathways, including those involved in oxidative stress and signal transduction .

Comparaison Avec Des Composés Similaires

- 3-Fluoro-4-methoxythiophenol

- 3-Fluoro-5-methoxythiophenol

- 3-Fluoro-2-methoxythiophenol

Comparison: Compared to its analogs, 3-Fluoro-6-methoxythiophenol is unique due to the specific positioning of the fluorine and methoxy groups on the thiophenol ring. This unique structure can influence its reactivity and interaction with biological targets, making it a valuable compound for specific research applications .

Activité Biologique

3-Fluoro-6-methoxythiophenol is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Molecular Structure:

- Molecular Formula: C₇H₇FOS

- Molecular Weight: 158.19 g/mol

The compound features a thiophenol structure with a methoxy group and a fluorine atom, which contributes to its unique reactivity and biological interactions.

This compound exhibits biological activity primarily through its ability to form covalent bonds with thiol groups in proteins. This interaction can modulate enzyme activity and protein function, influencing various biochemical pathways such as oxidative stress responses and signal transduction processes.

1. Enzyme Modulation

The compound has been shown to interact with specific enzymes, potentially altering their activity. This modulation can lead to changes in metabolic pathways, which may be beneficial in therapeutic contexts.

3. Anti-inflammatory Effects

There is emerging evidence suggesting that this compound may exhibit anti-inflammatory properties. Its ability to modulate protein functions could contribute to reducing inflammation in biological systems.

Study on Enzyme Interactions

A study demonstrated that this compound can significantly affect the activity of certain enzymes involved in metabolic processes. The compound was shown to inhibit the activity of enzymes associated with oxidative stress, thereby providing a protective effect against cellular damage.

Antimicrobial Activity Investigation

In preliminary studies, this compound was tested against several bacterial strains. Results indicated varying levels of inhibition, suggesting potential use as a scaffold for developing new antimicrobial agents.

Data Table: Biological Activity Overview

| Activity Type | Observations | References |

|---|---|---|

| Enzyme Modulation | Alters enzyme activity; affects metabolism | |

| Antimicrobial | Inhibitory effects on bacterial strains | |

| Anti-inflammatory | Potential reduction in inflammation |

Propriétés

IUPAC Name |

5-fluoro-2-methoxybenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FOS/c1-9-6-3-2-5(8)4-7(6)10/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXZCEQOKTGGBOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374598 | |

| Record name | 5-fluoro-2-methoxythiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84884-41-3 | |

| Record name | 5-fluoro-2-methoxythiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 84884-41-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.